N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine
CAS No.: 1287217-84-8
Cat. No.: VC2668061
Molecular Formula: C8H10F5NS
Molecular Weight: 247.23 g/mol
* For research use only. Not for human or veterinary use.
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine - 1287217-84-8](/images/structure/VC2668061.png)
Specification
CAS No. | 1287217-84-8 |
---|---|
Molecular Formula | C8H10F5NS |
Molecular Weight | 247.23 g/mol |
IUPAC Name | N-methyl-1-[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine |
Standard InChI | InChI=1S/C8H10F5NS/c1-14-6-7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3 |
Standard InChI Key | PBZXIJYTOCWHPM-UHFFFAOYSA-N |
SMILES | CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F |
Canonical SMILES | CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F |
Introduction
Chemical Identity and Basic Properties
N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is characterized by a benzyl group substituted with a pentafluorosulfanyl (SF5) group at the para position and a methylamine group attached to the benzylic carbon. The compound possesses the following fundamental properties:
Molecular Information
The structure consists of a benzene ring with a pentafluorosulfanyl group at the para position and a CH2-NH-CH3 group attached to the benzene ring, creating the benzylamine portion of the molecule.
Structural Comparison
While N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine contains the pentafluorosulfanyl group, it shares structural similarities with other substituted benzylamines such as N-Methyl-4-methylbenzylamine (C9H13N) and N-methyl-4-(N,N-dimethylamino)benzylamine (C10H16N2) . These structural analogs provide insight into potential properties and behaviors of the target compound when specific data is limited.
Synthesis Approaches
The synthesis of N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine likely follows similar pathways to those used for other N-substituted benzylamines, with modifications to accommodate the pentafluorosulfanyl group.
Reduction of Imines
An alternative synthesis could involve the formation and subsequent reduction of an imine intermediate:
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Condensation of 4-(pentafluorosulfanyl)benzaldehyde with methylamine to form an imine
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Reduction of the imine using a reducing agent such as sodium borohydride or catalytic hydrogenation
Physical and Chemical Properties
Predicted Properties
While specific experimental data for N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is limited in the available literature, certain properties can be inferred based on structurally similar compounds:
Solubility
The compound likely exhibits moderate solubility in organic solvents such as dichloromethane, methanol, and acetonitrile based on its structure and the behavior of similar benzylamines. The SF5 group would likely contribute to decreased water solubility compared to non-fluorinated analogs.
Stability
The Pentafluorosulfanyl (SF5) Group and Its Impact
Unique Properties of the SF5 Group
The pentafluorosulfanyl (SF5) group is a distinctive structural feature that imparts specific properties to molecules:
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High electronegativity
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Significant steric bulk
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Exceptional stability
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Strong electron-withdrawing character
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High lipophilicity
These characteristics make SF5-containing compounds interesting candidates for various applications, particularly in medicinal chemistry and materials science.
Comparison with Trifluoromethyl (CF3) Group
Studies on pentafluorosulfanyl compounds indicate that SF5-bearing molecules exhibit different pharmacological properties compared to their CF3 analogs:
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SF5 compounds typically show greater protein binding than corresponding CF3 compounds
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SF5 derivatives are generally less metabolized in human microsomes
This suggests that the substitution of a CF3 group with an SF5 group could potentially improve the metabolic stability and bioavailability of drug candidates.
Biological and Pharmacological Considerations
Structure-Activity Relationships
The incorporation of the SF5 group into the benzylamine structure may confer unique biological properties:
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The increased lipophilicity may enhance membrane permeability
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The electron-withdrawing effect could influence binding to biological targets
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The metabolic stability differences may lead to improved pharmacokinetic profiles
These properties make N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine and related compounds potentially valuable scaffolds in drug discovery efforts.
Analytical Considerations
Chromatographic Behavior
The compound would likely exhibit retention behavior on chromatographic systems influenced by:
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The lipophilicity contributed by the SF5 group
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The basic nitrogen of the methylamine moiety
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The aromatic character of the benzene ring
Applications in Research and Development
Medicinal Chemistry Applications
The incorporation of pentafluorosulfanyl groups into pharmaceutical candidates represents an emerging strategy in drug design:
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